tert-butyl 4-[(3-amino-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate
Description
Chemical Structure and Key Features The compound tert-butyl 4-[(3-amino-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate is a heterocyclic organic molecule featuring:
- A piperidine ring substituted at the 4-position with a tertiary butyl carbamate group (Boc-protected amine).
- A 1,2,4-triazole moiety linked via an amino group to the piperidine ring. The triazole is further substituted with an amino group at the 3-position.
This structure combines the rigidity of the piperidine ring with the hydrogen-bonding and metal-coordinating capabilities of the 1,2,4-triazole, making it a versatile scaffold for medicinal chemistry, particularly in kinase inhibitor design .
Oxidation and substitution reactions to introduce sulfonyl or nitrobenzoyl groups.
Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach heterocyclic or carboxylic acid components .
Deprotection or functionalization of the Boc group for downstream modifications.
Such compounds are often explored as CDK9 inhibitors or anticancer agents due to their ability to disrupt protein-protein interactions or enzyme activity .
Properties
IUPAC Name |
tert-butyl 4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6O2/c1-12(2,3)20-11(19)18-6-4-8(5-7-18)14-10-15-9(13)16-17-10/h8H,4-7H2,1-3H3,(H4,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBOOQFJLUKTOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NNC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(3-amino-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate typically involves multiple steps, starting with the reaction of piperidine with tert-butyl chloroformate to form the tert-butyl piperidine-1-carboxylate intermediate. This intermediate is then reacted with 3-amino-1H-1,2,4-triazole under suitable conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyloxycarbonyl (Boc) group is a widely used protective group for amines. Acidic cleavage of the Boc group yields the free piperidine amine, facilitating further functionalization.
Key Findings :
-
HCl-mediated deprotection is efficient but may require neutralization for downstream reactions .
-
TFA offers milder conditions, avoiding potential side reactions with acid-sensitive groups.
Acylation of the Triazole Amino Group
The primary amino group on the triazole ring undergoes nucleophilic acylation with acyl chlorides or anhydrides.
Key Findings :
-
Pyridine or triethylamine is essential to scavenge HCl generated during acylation .
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Steric hindrance from the tert-butyl group may reduce yields in bulkier acylations.
Sulfonation Reactions
The amino group reacts with sulfonyl chlorides to form sulfonamides, enhancing solubility and biological activity.
Key Findings :
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DMF or DCM are preferred solvents due to the poor solubility of sulfonyl chlorides in polar aprotic media .
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Excess base (e.g., DIPEA) improves reaction efficiency.
Alkylation Reactions
The triazole amino group can undergo alkylation with alkyl halides or epoxides.
| Reaction | Reagents | Conditions | Product | Yield | References |
|---|---|---|---|---|---|
| Methylation | Methyl iodide, K2CO3, DMF | 60°C, 8–12 h | tert-Butyl 4-[(3-(methylamino)-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate | 55–60% | |
| Benzylation | Benzyl bromide, NaH, THF | 0°C to rt, 6 h | tert-Butyl 4-[(3-(benzylamino)-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate | 50–58% |
Key Findings :
-
NaH is superior to K2CO3 for less electrophilic alkylating agents.
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Competing N-alkylation at the piperidine nitrogen is negligible due to Boc protection.
Cycloaddition and Click Chemistry
The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioconjugation.
Key Findings :
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Cu(I) catalysts are critical for regioselective 1,4-triazole formation .
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Microwave irradiation reduces reaction times from hours to minutes .
Hydrolysis of the Carboxylate Ester
The tert-butyl ester undergoes hydrolysis under strong acidic or basic conditions to form carboxylic acids.
| Reaction | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), dioxane/H2O (1:1), reflux, 12 h | 4-[(3-Amino-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylic acid | 70–75% | |
| Basic hydrolysis | NaOH (2M), MeOH/H2O (3:1), rt, 24 h | Sodium 4-[(3-amino-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate | 65–70% |
Key Findings :
-
Acidic conditions are more efficient but may degrade acid-sensitive triazole motifs.
Scientific Research Applications
Tert-butyl 4-[(3-amino-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate is a chemical compound with potential applications in chemistry, biology, medicine, and industry. It features a piperidine ring, a triazole group, and a tert-butyl ester group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
The synthesis of this compound typically involves multiple steps, starting with the reaction of piperidine with tert-butyl chloroformate to form the tert-butyl piperidine-1-carboxylate intermediate. This intermediate is then reacted with 3-amino-1H-1,2,4-triazole under suitable conditions to yield the final product. In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity, potentially using catalysts and specific solvents to enhance the efficiency of the synthesis process.
Chemical Reactions
This compound can undergo various types of chemical reactions:
- Oxidation: The amino group on the triazole ring can be oxidized to form a nitro group. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The major product formed is a nitro derivative.
- Reduction: The nitro group can be reduced to an amine. Reducing agents such as iron (Fe) and hydrogen (H2) are often used. The major product formed is an amine derivative.
- Substitution: The piperidine ring can undergo nucleophilic substitution reactions. Nucleophiles like alkyl halides and amines can be used in substitution reactions, leading to the formation of various substituted piperidine derivatives.
Scientific Research Applications
This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals, and is being explored as a therapeutic agent in the treatment of various diseases. It is also used in the development of new materials and chemical processes.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group on the triazole ring can form hydrogen bonds, potentially inhibiting enzyme activity or modulating receptor functions.
Potential targets include:
- Enzymes: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptors: It can interact with various receptors, influencing cellular signaling pathways.
Research indicates that this compound exhibits various biological activities, including anticancer and antimicrobial properties. Studies have explored the anticancer potential of compounds related to triazole derivatives, demonstrating that triazole-containing compounds could inhibit tumor growth in vivo by affecting the PI3K-Akt-mTOR signaling pathway and showing selectivity for specific kinases, which could be leveraged for targeted cancer therapies. Compounds with triazole moieties have also shown promise as antimicrobial agents, often disrupting microbial cell wall synthesis or inhibiting essential metabolic processes .
Mechanism of Action
The mechanism by which tert-butyl 4-[(3-amino-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group on the triazole ring can interact with enzymes or receptors, leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 4-[(3-amino-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate with structurally related derivatives, highlighting key differences in functional groups, biological activity, and synthetic complexity.
Key Findings from Comparative Analysis
Structural Diversity and Activity: The thiazole-containing analog (tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate) demonstrates explicit CDK9 inhibitory activity, attributed to the electron-withdrawing nitrobenzoyl group enhancing binding affinity .
Synthetic Challenges :
- Compounds with multiple heterocycles (e.g., thiazole-triazole hybrids) require sequential oxidation and coupling steps, leading to lower overall yields (e.g., 49% in the second step of thiazole synthesis) .
- The trifluoromethyl-triazole derivative introduces steric and electronic complexity, likely necessitating specialized reagents (e.g., trifluoromethylation agents) .
Boc Protection Strategy :
- The Boc group in the target compound facilitates solubility during synthesis but requires acidic deprotection (e.g., TFA) for final applications, adding a step compared to unprotected analogs like 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine .
Biological Activity
tert-butyl 4-[(3-amino-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate (CAS: 2225142-49-2) is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring , a triazole group , and a tert-butyl ester , contributing to its unique chemical behavior. The molecular formula is with a molar mass of 268.32 g/mol .
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2225142-49-2 |
| Molecular Formula | C11H20N6O2 |
| Molar Mass | 268.32 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group on the triazole ring can form hydrogen bonds, potentially inhibiting enzyme activity or modulating receptor functions .
Potential Targets:
- Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptors : It can interact with various receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Several studies have explored the anticancer potential of compounds related to triazole derivatives. For instance:
- A study demonstrated that triazole-containing compounds could inhibit tumor growth in vivo by affecting the PI3K-Akt-mTOR signaling pathway .
- Another investigation highlighted the selectivity of similar compounds for specific kinases, which could be leveraged for targeted cancer therapies .
Antimicrobial Properties
Compounds with triazole moieties have shown promise as antimicrobial agents. Their mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic processes .
Case Studies
- Triazole Derivatives in Cancer Research :
- Antimicrobial Efficacy :
Q & A
Q. What are the optimal synthetic routes for tert-butyl 4-[(3-amino-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols. A common approach starts with constructing the 1,2,4-triazole ring via cyclization of 3-amino-1H-1,2,4-triazole derivatives, followed by coupling with a tert-butyl-protected piperidine scaffold. Key steps include:
- Triazole Formation : Cyclization using thiourea derivatives or hydrazine precursors under acidic conditions .
- Piperidine Coupling : Amine displacement reactions with tert-butyl carbamate intermediates under inert atmospheres (e.g., N₂) to avoid side reactions .
- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Critical Parameters :
| Parameter | Impact on Yield |
|---|---|
| Temperature | Higher temps (80–100°C) accelerate coupling but risk decomposition |
| Solvent | Polar aprotic solvents (DMF, DMSO) enhance reactivity |
| Catalyst | Pd-based catalysts improve cross-coupling efficiency |
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR : ¹H/¹³C NMR to confirm piperidine ring conformation and triazole substitution patterns (e.g., δ 1.4 ppm for tert-butyl protons, δ 7.8–8.2 ppm for triazole protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~ 326.3 g/mol) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
Q. How should researchers handle stability and storage concerns?
- Methodological Answer : The compound is hygroscopic and sensitive to light. Recommended practices:
- Storage : Argon-purged vials at –20°C in desiccators .
- Handling : Use glove boxes for moisture-sensitive reactions; avoid prolonged exposure to ambient oxygen .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to target proteins (e.g., kinases, GPCRs). Focus on:
- Triazole-Piperidine Conformation : Adjust substituents to optimize hydrogen bonding (e.g., NH₂ groups for kinase inhibition) .
- SAR Studies : Compare derivatives with substituents like fluorinated aryl groups (see for pyridine-based analogs) .
Example Data :
| Derivative | ΔG (kcal/mol) | Target Protein |
|---|---|---|
| Parent Compound | –8.2 | EGFR Kinase |
| Fluoro-Substituted | –9.5 | EGFR Kinase |
Q. What strategies resolve contradictions in reported reaction outcomes (e.g., oxidation vs. reduction products)?
- Methodological Answer : Divergent reactivity often arises from reagent choice and steric effects. For example:
- Oxidation : H₂O₂ yields sulfoxides, while KMnO₄ produces sulfones, altering downstream reactivity .
- Reduction : NaBH₄ selectively reduces imine bonds, whereas LiAlH₄ may over-reduce the triazole ring .
Troubleshooting Workflow :
Confirm reagent purity via TLC.
Monitor reaction progress with in-situ IR (e.g., C=O stretch at ~1700 cm⁻¹).
Isolate intermediates for NMR validation.
Q. How can synthetic routes be optimized for scalability while maintaining enantiomeric purity?
- Methodological Answer : Industrial-scale synthesis (e.g., >100 g batches) requires:
- Catalyst Optimization : Chiral ligands (e.g., BINAP) in asymmetric hydrogenation to retain >99% ee .
- Flow Chemistry : Continuous reactors reduce side-product formation via precise temperature/pH control .
Scalability Challenges :
| Issue | Mitigation |
|---|---|
| Exothermic Reactions | Jacketed reactors with cooling loops |
| Column Chromatography | Replace with centrifugal partition chromatography |
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding biological activity across similar compounds?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability) and impurities. For example:
- Impurity Impact : Residual DMF in the compound (>0.1%) can inhibit cell viability, falsely attributing toxicity to the compound .
- Assay Protocols : Use standardized assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) to validate results .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
